molecular formula C₃₀H₃₁F₃N₂O₄ B1163369 N-Fmoc (Z)-Fluvoxamine

N-Fmoc (Z)-Fluvoxamine

Cat. No.: B1163369
M. Wt: 540.57
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc (Z)-Fluvoxamine is a chemically modified derivative of Fluvoxamine, specifically designed for research and development purposes. This compound is presented as the (Z)-isomer and features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine moiety. The Fmoc group is a standard protecting group in organic synthesis, particularly in peptide chemistry, which suggests this compound's primary research value lies in its use as a synthetic intermediate or building block for the preparation of more complex molecules or for analytical method development . The molecular formula of this compound is C30H31F3N2O4, and it has a molecular weight of 540.57 g/mol . It is supplied as an E/Z mixture under the CAS number 1246833-32-8 . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet prior to handling and use all appropriate safety protocols. Specific data on applications, mechanism of action, and detailed physicochemical properties for this exact protected isomer are not fully available in the public domain, highlighting its value for novel investigative work.

Properties

Molecular Formula

C₃₀H₃₁F₃N₂O₄

Molecular Weight

540.57

Origin of Product

United States

Synthetic Methodologies for N Fmoc Z Fluvoxamine

Precursor Synthesis and Stereoselective Formation of the (Z)-Olefinic Moiety

The core of the Fluvoxamine (B1237835) molecule is 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime. The geometry of the C=N double bond in the oxime is critical, as it gives rise to (E) and (Z) isomers. Fluvoxamine itself is the (E)-isomer. The synthesis of the precursor for N-Fmoc (Z)-Fluvoxamine, therefore, requires methodologies that favor the formation of the (Z)-oxime. The synthesis typically begins with 4-trifluoromethylbenzonitrile, which undergoes a Grignard reaction, hydrolysis, and finally, oximation to yield the key intermediate. nih.govresearchgate.netsciengine.com

The formation of the oxime from the corresponding ketone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a crucial step where stereochemistry is established. The reaction with hydroxylamine (B1172632) hydrochloride can produce a mixture of (E) and (Z) isomers. epo.org Control of the reaction conditions is paramount to influence the isomeric ratio.

Research into the synthesis of Fluvoxamine has shown that specific conditions can favor one isomer over the other. For instance, one process for preparing Fluvoxamine maleate (B1232345) reports achieving a ratio of 95% syn-isomer (E) to 5% anti-isomer (Z) by carefully maintaining the reaction temperature between 45-50°C. epo.org Another process notes the formation of 98% syn (E-isomer) and 2% anti (Z-isomer), highlighting that the (E)-isomer is typically the major product under many conditions. google.com To obtain the (Z)-isomer required for this compound, either the reaction conditions must be altered to favor its formation, or a separation of the resulting isomeric mixture is necessary.

ParameterConditionPredominant IsomerIsomeric Ratio (E:Z)
Temperature 45-50°C(E)-isomer95:5
Standard Process Not specified(E)-isomer98:2

This table presents data on the stereoselective formation of Fluvoxamine oxime isomers under different reported conditions.

Achieving high stereoselectivity in oxime synthesis is a significant challenge in organic chemistry. pku.edu.cn While traditional methods often depend on the steric hindrance of the ketone's substituents to direct the stereochemical outcome, more advanced strategies are continually being developed. pku.edu.cn For the synthesis of the (Z)-isomer of the Fluvoxamine precursor, strategies could involve the use of specific catalysts or directing groups that favor the formation of the thermodynamically less stable isomer. While specific advanced methods for the (Z)-isomer of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime are not extensively detailed in the provided context, general principles of stereoselective synthesis would apply. These could include kinetic control at low temperatures or the use of specific solvent systems to influence the transition state of the oximation reaction.

N-Fmoc Protection of the Amine Functionality

Once the (Z)-isomer of the Fluvoxamine precursor, (Z)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one-O-2-aminoethyl oxime, is obtained, the final step is the protection of the terminal primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in organic synthesis, particularly in peptide synthesis, due to its stability under acidic conditions. total-synthesis.commasterorganicchemistry.comwikipedia.org

The introduction of the Fmoc group onto a primary amine is typically achieved using an activated 9-fluorenymethyl carbonate derivative. scielo.br Several reagents are commonly employed for this transformation.

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This is the classical reagent for Fmoc protection. total-synthesis.com The reaction is often performed under Schotten-Baumann conditions, which typically involve a base like sodium bicarbonate or sodium carbonate in a solvent system such as aqueous dioxane or DMF. total-synthesis.comresearchgate.net Fmoc-Cl is a solid but is sensitive to moisture and heat. total-synthesis.com

N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu): This reagent is now more widely used than Fmoc-Cl due to its greater stability and the cleaner reaction profiles it generally provides. total-synthesis.comenamine.net It often results in fewer side reactions, making the purification process more straightforward.

9-Fluorenylmethyloxycarbonyl azide (B81097) (Fmoc-azide): This is another alternative for introducing the Fmoc group, synthesized from the reaction of Fmoc-Cl with sodium azide. wikipedia.orgacs.org

ReagentCommon NameKey Characteristics
Fmoc-Cl 9-Fluorenylmethyloxycarbonyl chlorideClassic, highly reactive, sensitive to moisture. total-synthesis.com
Fmoc-OSu N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimideHigh stability, fewer side reactions, commonly used. total-synthesis.comenamine.net
Fmoc-azide 9-Fluorenylmethyloxycarbonyl azideAlternative reagent, potentially explosive. wikipedia.org

This table summarizes the common reagents used for the direct introduction of the Fmoc protecting group.

The efficiency of the N-Fmoc protection reaction is highly dependent on the chosen reaction conditions, including the base, solvent, and temperature.

Base: A mild base is required to neutralize the acid generated during the reaction. Common choices include sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃). total-synthesis.com Anhydrous conditions may utilize non-nucleophilic organic bases like pyridine. total-synthesis.com

Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and influencing the reaction rate. Biphasic systems like dioxane/water are common for reactions with Fmoc-Cl. total-synthesis.com Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are also frequently used. total-synthesis.comenamine.net Studies have shown that even aqueous media can be effective, offering a greener alternative to organic solvents. rsc.orgresearchgate.net The amount of water in such systems can be a crucial parameter affecting the reaction yield. researchgate.net

Temperature: Reactions are often carried out at room temperature, although cooling to 0°C may be employed initially, particularly when using highly reactive reagents like Fmoc-Cl.

Solvent SystemBaseTypical Substrate
Dioxane / H₂ONaHCO₃Amines, Amino Acids
DMFNaHCO₃Amines
CH₂Cl₂PyridineAmines (anhydrous)
THF / H₂ONaHCO₃Amino Acids
H₂O / EthanolNone specifiedAmines, Amino Acids

This table outlines typical reaction conditions and solvent systems for N-Fmoc protection.

Maximizing the yield and purity of this compound requires careful optimization of the protection step and subsequent purification.

Reagent Choice: Using Fmoc-OSu is often preferred as it is less prone to side reactions compared to Fmoc-Cl, leading to a purer crude product and simplifying purification.

Reaction Monitoring: The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine. rsc.org

Work-up and Purification: After the reaction is complete, a standard work-up procedure is employed. This may involve acidification of the reaction mixture followed by extraction with an organic solvent like ethyl acetate. rsc.org The crude product is often a solid that can be purified by recrystallization from a suitable solvent, such as hot ethanol, to afford the pure N-Fmoc derivative. rsc.org For non-crystalline products, flash column chromatography may be necessary. nih.gov Ensuring the high purity of the final compound is critical, and the quality of Fmoc-protected building blocks has significantly improved due to their industrial importance. nih.gov

Alternative Synthetic Routes and Process Innovations

Innovations in the synthesis of the Fluvoxamine core primarily focus on improving efficiency, safety, and environmental friendliness. These advancements are critical for industrial-scale production and for minimizing the generation of hazardous waste.

The documented synthetic routes for Fluvoxamine predominantly follow a linear strategy. This approach involves the sequential modification of a starting material through several reaction steps to arrive at the final product.

Linear Synthesis: A common linear pathway starts with 4-(trifluoromethyl)benzonitrile (B42179) or a related benzoic acid derivative. google.comsciengine.comnih.govresearchgate.net This undergoes a series of reactions, including a Grignard reaction to form the pentanone backbone, followed by oximation, and finally, etherification to introduce the aminoethyl group. sciengine.comnih.govresearchgate.net

Step 1: Synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.

Step 2: Reaction of the ketone with hydroxylamine to form the oxime, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime. This step can produce a mixture of (E) and (Z) isomers.

Step 3: Alkylation of the oxime with a 2-aminoethyl halide (e.g., 2-chloroethylamine (B1212225) hydrochloride) to form Fluvoxamine. sid.ir

Step 4: N-protection of the resulting (Z)-Fluvoxamine with an Fmoc reagent.

A hypothetical convergent route for (Z)-Fluvoxamine would involve two main branches:

Branch A: Synthesis of the 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime.

Branch B: Synthesis of the O-(2-aminoethyl)hydroxylamine fragment, which would then be protected with the Fmoc group.

StrategyDescriptionAdvantagesDisadvantages
Linear Sequential, step-by-step synthesis from a single starting material.Simpler planning and execution.Overall yield is the product of individual step yields, can be low for long sequences.
Convergent Independent synthesis of key fragments followed by a final coupling step.Higher overall yields, greater flexibility, easier purification of intermediates.Requires more complex planning and synthesis of multiple advanced intermediates.

The synthesis of Fluvoxamine and its derivatives largely relies on classical stoichiometric reactions rather than catalytic methods for its key bond-forming steps. Several patented procedures explicitly highlight the avoidance of catalysts in their processes. google.com

The primary reactions in the linear synthesis are:

Grignard Reaction: The formation of the carbon skeleton often employs a stoichiometric Grignard reagent, which is inherently not catalytic. sciengine.comnih.govresearchgate.net

Oximation: The reaction of the ketone with hydroxylamine is a condensation reaction that typically does not require catalysis, although it is pH-sensitive.

Etherification (Alkylation): The crucial C-O bond formation to create the oxime ether is an alkylation reaction, usually performed with a strong base in a stoichiometric amount. Some processes utilize polyethylene (B3416737) glycol (PEG-400) as a facilitator, which can be considered a phase-transfer agent but not a true catalyst in the sense of participating in a catalytic cycle. google.comgoogle.com

The final N-protection step to form this compound can also be performed under catalyst-free conditions. The reaction of an amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is often carried out with a simple base to neutralize the HCl byproduct. total-synthesis.com Recent green chemistry protocols have demonstrated that this protection can be achieved efficiently without any catalyst, sometimes using ultrasound irradiation or water as a benign medium. scielo.brresearchgate.net

Reaction StepMethod TypeReagents/ConditionsCatalytic?
Ketone SynthesisStoichiometricGrignard Reagent (e.g., 4-methoxybutylmagnesium bromide)No
Oxime FormationStoichiometricHydroxylamine HCl, Base (e.g., Na2CO3)No
O-AlkylationStoichiometric2-Chloroethylamine HCl, Base (e.g., KOH)No
N-Fmoc ProtectionStoichiometric/Catalyst-FreeFluvoxamine, Fmoc-Cl, Base (or catalyst-free in H2O/ultrasound)No

Several process innovations in Fluvoxamine synthesis align with the principles of green chemistry, aiming to reduce environmental impact and improve process safety.

Use of Greener Solvents: Research has focused on replacing hazardous solvents. One study details the synthesis and purification of Fluvoxamine maleate using environmentally safe solvents. sid.ir Another improved process utilizes n-butanol as a reaction solvent, which is considered a greener alternative to more hazardous options like dimethylformamide (DMF). google.com Furthermore, catalyst-free Fmoc protection of amines has been successfully demonstrated in water, the most environmentally benign solvent. researchgate.net

One-Pot Synthesis: A significant process innovation is the development of a "one-pot" method for preparing Fluvoxamine maleate. google.com This approach, where the oxime is reacted with 2-chloroethylamine hydrochloride and converted to the maleate salt in a single vessel, reduces the need for intermediate purification steps. This minimizes solvent usage, reduces waste generation, and shortens the reaction period, thereby increasing production efficiency. google.com

Catalyst-Free Reactions: As mentioned, several key steps, including the final N-Fmoc protection, can be performed without a catalyst. google.comscielo.br This is advantageous as it eliminates the need for often expensive and toxic metal catalysts, simplifies purification by avoiding catalyst removal, and prevents potential contamination of the final product. A protocol using ultrasound irradiation for the N-Fmoc protection of amines is presented as a simple, eco-sustainable method that avoids side products. scielo.br

Green Chemistry PrincipleApplication in (Z)-Fluvoxamine SynthesisResearch Finding
Safer Solvents Use of n-butanol or water instead of traditional polar aprotic solvents.Synthesis in n-butanol is efficient and environmentally friendly. google.com N-Fmoc protection is highly efficient in water. researchgate.net
Waste Prevention Implementation of one-pot synthesis protocols.A one-pot process for Fluvoxamine maleate reduces waste and shortens reaction times. google.com
Catalysis Avoidance of catalysts where possible.Key synthetic steps are stoichiometric; N-Fmoc protection can be efficiently performed catalyst-free. google.comscielo.br
Energy Efficiency Use of methods like ultrasound irradiation.Ultrasound-assisted N-Fmoc protection proceeds rapidly at room temperature. scielo.br

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-Fmoc (Z)-Fluvoxamine, a full suite of NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals and to confirm the (Z)-geometry of the oxime double bond.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the fluvoxamine (B1237835) moiety and the Fmoc protecting group. Key diagnostic signals would include those for the aromatic protons of the trifluoromethylphenyl and fluorenyl groups, the aliphatic protons of the pentyl chain, the methoxy (B1213986) group, and the ethylamino bridge. The chemical shifts and coupling patterns of these protons would provide initial evidence for the compound's structure.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the Fmoc group, the imine carbon of the oxime, the trifluoromethyl-substituted aromatic ring carbons, and the aliphatic carbons would all appear at characteristic chemical shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound:

In the absence of experimentally determined data, a hypothetical data table is presented below to illustrate the expected spectral features.

Assignment Hypothetical ¹³C Shift (ppm) Hypothetical ¹H Shift (ppm) Multiplicity & Coupling (Hz)
Fmoc-CH47.54.25t, J = 6.5
Fmoc-CH₂67.24.45d, J = 6.5
Fmoc Aromatic120.1, 125.2, 127.2, 127.87.30-7.90m
Fmoc Carbonyl156.5--
CF₃-Ph Aromatic125.5 (q), 128.0, 132.0, 140.07.50-7.70m
CF₃124.0 (q)--
C=N (Oxime)158.0--
O-CH₂ (Pentyl)29.53.35t, J = 6.0
OCH₃58.53.30s
N-CH₂40.53.80t, J = 5.5
O-CH₂ (Ethyl)68.04.15t, J = 5.5
Pentyl CH₂22.0, 28.0, 30.01.50-2.60m

Two-Dimensional (2D) NMR Correlation Spectroscopy

To definitively assign the proton and carbon signals and to confirm the stereochemistry, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the pentyl chain and the ethylamino group, as well as within the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the pentyl chain to the trifluoromethylphenyl ring via the imine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is invaluable. For this compound, a key NOESY correlation would be expected between the protons on the carbon adjacent to the C=N double bond and the protons of the O-CH₂ group of the ethylamino moiety. The presence of this spatial correlation would confirm the (Z)-configuration around the oxime bond.

Solid-State NMR Characterization

While less common for routine characterization, solid-state NMR could be employed if this compound is a crystalline solid. This technique can provide information about the molecular conformation and packing in the solid state, which can differ from the solution state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. This measurement, with high mass accuracy (typically to within 5 ppm), allows for the calculation of the elemental formula, providing strong evidence for the compound's identity.

Expected HRMS Data for this compound (C₃₀H₃₁F₃N₂O₄):

Ion Calculated Exact Mass Observed Mass
[M+H]⁺541.2258(To be determined)
[M+Na]⁺563.2077(To be determined)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule and reveal its structural components. For this compound, characteristic fragmentation patterns would be expected.

A primary and highly characteristic fragmentation would be the cleavage of the Fmoc group. The fluorenylmethyl cation (m/z 179) or related fragments are typically observed for Fmoc-protected amines. Another significant fragmentation pathway would likely involve the cleavage of the C-O bond of the oxime ether, leading to ions corresponding to the fluvoxamine core and the Fmoc-protected aminoethyl portion. Further fragmentation of the pentyl chain and the aromatic ring would also be anticipated. Analysis of these fragmentation pathways would provide conclusive evidence for the connectivity of the molecular structure.

Hypothetical Key MS/MS Fragments for [M+H]⁺ of this compound:

m/z Proposed Fragment Structure/Identity
541.2[M+H]⁺
319.2[M+H - Fmoc-CH₂-O-CO]⁺ (Loss of Fmoc protecting group)
222.1[Fmoc-NH-CH₂-CH₂-O]⁺
179.1[Fluorenylmethyl]⁺

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and spectral databases reveals a significant lack of detailed experimental data for the chemical compound this compound. Despite targeted searches for advanced spectroscopic and structural information, specific data pertaining to the infrared, Raman, UV-Vis, chiroptical, and X-ray crystallographic properties of this particular molecule are not publicly available.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a common moiety in peptide synthesis, and its own spectroscopic characteristics are well-documented. Similarly, the parent molecule, Fluvoxamine, an antidepressant, has been the subject of various analytical studies. However, the specific combination of the Fmoc group with the (Z)-isomer of Fluvoxamine to form this compound has not been extensively characterized in published research. This scarcity of information prevents a detailed discussion and presentation of its specific spectral features and three-dimensional structure as requested.

Further research, including the synthesis and subsequent analysis of this compound, would be required to generate the experimental data necessary to populate the detailed structural and spectroscopic profile outlined in the initial request. Without such primary research, any attempt to provide the requested data tables and detailed findings would be speculative and not based on established scientific evidence.

Based on the information available, there is no specific data for the analytical method validation of the chemical compound "this compound." Scientific literature extensively covers the chromatographic and purity assessment of Fluvoxamine and its common salt, Fluvoxamine Maleate (B1232345), but not the N-Fmoc protected (Z)-isomer specified.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for "this compound" as per the structured outline. The available scientific data does not address the specific method validation parameters for this particular derivative of Fluvoxamine.

Theoretical and Computational Investigations of N Fmoc Z Fluvoxamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N-Fmoc (Z)-Fluvoxamine. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy states.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the distinct contributions of its three main components: the (Z)-fluvoxamine core, the carbamate (B1207046) linker, and the fluorenylmethoxycarbonyl (Fmoc) group. DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to optimize the ground-state geometry of the molecule and analyze its electronic properties mdpi.com.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings of the fluorenyl group and the p-trifluoromethylphenyl ring of the fluvoxamine (B1237835) moiety. The LUMO is likely distributed over the electron-withdrawing carbonyl group of the carbamate and the fluorenyl ring system.

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability researchgate.net. A larger energy gap implies higher stability and lower reactivity researchgate.net. Computational studies on similar carbamate-containing molecules help in understanding these electronic features nih.gov.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbamate and the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the amine hydrogen (if any residual) and the hydrogens of the fluorenyl group, highlighting sites for nucleophilic interaction aimspress.com.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts for this compound would be compared against experimental data for validation.

¹H NMR: The aromatic protons of the fluorenyl group are predicted to appear in the 7.2-7.8 ppm range. The single proton at the C9 position of the fluorenyl ring would be a characteristic triplet around 4.2 ppm, while the adjacent methylene (B1212753) (CH₂) protons would appear as a doublet around 4.4-4.6 ppm rsc.org. Protons on the fluvoxamine moiety would have their shifts influenced by the electronic effects of the attached Fmoc-carbamate group.

¹³C NMR: The carbonyl carbon of the carbamate group is a key signal, typically predicted in the 155-157 ppm range. The carbons of the fluorenyl group have characteristic shifts, with the C9 carbon appearing around 47 ppm and the methylene carbon around 67 ppm rsc.org.

AssignmentTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Fluorenyl Aromatic Protons7.2 - 7.8120 - 144
Fluorenyl C9-H~4.2~47
Fluorenyl CH₂~4.5~67
Carbamate C=O-~156

Vibrational Frequencies (IR Spectroscopy): Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements q-chem.comfaccts.de. These calculated frequencies are often scaled by an empirical factor to better match experimental results from FT-IR spectroscopy aimspress.com.

For this compound, key predicted vibrational modes would include:

N-H Stretch: A weak band around 3330 cm⁻¹, if a proton remains on the nitrogen after protection (less likely for a secondary amine starting material) rsc.org.

C=O Stretch: A strong, characteristic absorption band for the carbamate carbonyl group, predicted in the range of 1690-1720 cm⁻¹ rsc.org.

C-O Stretch: Associated with the carbamate linkage, typically found around 1220-1240 cm⁻¹ rsc.org.

Aromatic C=C Stretch: Multiple bands in the 1500-1600 cm⁻¹ region corresponding to the fluorenyl and fluvoxamine aromatic rings.

C-F Stretch: Strong absorptions associated with the -CF₃ group on the fluvoxamine moiety.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions over time nih.govmdpi.com.

Conformational Analysis and Energy Landscape Exploration

The this compound molecule possesses significant conformational flexibility, primarily around the rotatable bonds of the fluvoxamine side chain and the carbamate linker.

Torsional Angle Preferences: The conformation of the N-Fmoc group itself is well-studied. Analysis of crystallographic data and ab initio calculations for Fmoc-protected amino moieties reveals distinct preferences for the key torsion angles researchgate.net:

ω₀ (C-O-C-N): This angle is almost always found in a trans conformation (~180°), characteristic of the planar urethane (B1682113) group.

θ₁ (O-C-N-Cα): This angle also prefers a trans arrangement (180° ± 15°).

θ₂ (C9-CH₂-O-C): This angle predominantly adopts a value of 180° ± 30°, indicating a relatively rigid orientation of the fluorenyl group relative to the carbamate plane.

θ₃' (H9-C9-CH₂-O): The orientation around the C9-CH₂ bond is limited to regions around 180° ± 20° and |60° ± 20°|.

These inherent preferences suggest that the Fmoc group has lower conformational flexibility compared to other protecting groups like the benzyloxycarbonyl (Z) group researchgate.net. An energy landscape exploration via computational methods would map the potential energy as a function of these key dihedral angles, revealing the lowest energy conformers and the barriers to their interconversion.

Molecular Dynamics (MD) Simulations: MD simulations of this compound in an explicit solvent (like water or DMF) would reveal its dynamic behavior nih.gov. These simulations track the movement of every atom over time, allowing for the analysis of conformational transitions, the stability of certain conformers, and the formation of intramolecular hydrogen bonds. The trajectory can be analyzed to determine the radius of gyration, which indicates how compact or extended the molecule is over time nih.gov.

Intermolecular Interactions and Crystal Packing Predictions (if applicable)

While an experimental crystal structure for this compound may not be available, computational methods can predict the likely intermolecular interactions that would govern its solid-state packing. The principles are derived from extensive studies on other Fmoc-protected molecules researchgate.net.

Key Intermolecular Interactions:

π-π Stacking: The large, flat, and electron-rich fluorenyl groups are prime candidates for strong π-π stacking interactions, which would be a dominant force in crystal packing. These interactions would likely involve offset or T-shaped stacking geometries.

C-H···π Interactions: Hydrogen atoms from one molecule, particularly those on the fluvoxamine aliphatic chain or the fluorenyl group, can interact with the π-electron clouds of the aromatic rings on an adjacent molecule.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between activated C-H donors (e.g., from the fluorenyl C9 position) and the carbamate carbonyl oxygen acceptors are expected to play a significant role in stabilizing the crystal lattice.

Predicting the final crystal structure from first principles is a complex challenge due to the vast search space and the small energy differences between possible polymorphs researchgate.net. However, computational approaches can generate a landscape of plausible, low-energy crystal structures, highlighting the most likely packing motifs based on the optimization of these intermolecular forces.

Reaction Mechanism Elucidation for Fmoc Protection and Deprotection

Computational chemistry can elucidate the reaction pathways for the attachment (protection) and removal (deprotection) of the Fmoc group by mapping the potential energy surface and identifying transition states.

Fmoc Protection Mechanism

The protection of the secondary amine of (Z)-Fluvoxamine with an Fmoc group typically proceeds via a nucleophilic acyl substitution reaction. The most common reagent is 9-fluorenylmethyl chloroformate (Fmoc-Cl).

The mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the fluvoxamine nitrogen atom attacks the electrophilic carbonyl carbon of Fmoc-Cl.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group.

Deprotonation: A mild base, such as sodium bicarbonate or pyridine, neutralizes the resulting positively charged nitrogen (or the HCl byproduct), yielding the stable this compound carbamate total-synthesis.com.

Alternatively, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) can be used, which is more stable than Fmoc-Cl and often leads to fewer side products total-synthesis.comwikipedia.org. The mechanism is analogous, with N-hydroxysuccinimide acting as the leaving group.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is its defining characteristic: it is labile under mild basic conditions. The reaction proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism total-synthesis.com.

The steps are as follows:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. The acidity of this proton is enhanced by the electron-withdrawing nature of the aromatic system.

Formation of a Carbanion Intermediate: This proton abstraction generates a stabilized carbanion (a fluorenyl anion). This anion is stabilized by the aromaticity of the resulting cyclopentadienyl (B1206354) anion within the fluorene (B118485) system (14 π-electrons, fitting Hückel's rule for n=3) total-synthesis.com.

β-Elimination: The unstable carbanion rapidly undergoes β-elimination. The electron pair from the C9 carbon initiates a cascade that cleaves the C9-O bond, liberating the free fluvoxamine amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene.

Dibenzofulvene Trapping: The excess piperidine (or other amine base) in the reaction mixture acts as a nucleophile to trap the electrophilic dibenzofulvene, forming a stable adduct. This final step is crucial as it prevents dibenzofulvene from reacting with the newly deprotected amine or other nucleophiles present in the system wikipedia.org.

This base-labile nature makes the Fmoc group orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl), a feature that is foundational to modern peptide synthesis total-synthesis.comescholarship.org.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound would involve the formation of an amide bond between the amine group of (Z)-Fluvoxamine and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. A critical step for computational analysis would be the elucidation of the transition state for this N-acylation reaction.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway. The primary goal is to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state is crucial as it determines the activation energy (Ea) of the reaction, a key factor influencing the reaction rate.

A hypothetical reaction for the N-Fmoc protection of (Z)-Fluvoxamine could be represented as:

(Z)-Fluvoxamine + Fmoc-Cl → this compound + HCl

Computational chemists would model the geometries of the reactants, the transition state, and the products. The transition state would likely feature a partially formed N-C bond (between the nitrogen of fluvoxamine and the carbonyl carbon of the Fmoc group) and a partially broken C-Cl bond in the Fmoc-Cl reactant.

Table 1: Hypothetical Calculated Energies for the N-Fmoc Protection of (Z)-Fluvoxamine

SpeciesRelative Energy (kcal/mol)
Reactants ((Z)-Fluvoxamine + Fmoc-Cl)0.0
Transition State[Data Not Available]
Products (this compound + HCl)[Data Not Available]

Note: The values in this table are hypothetical and would require specific computational studies to be determined.

The analysis would also involve frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate.

Solvation Effects on Reaction Pathways

Two main types of solvation models are commonly used:

Explicit Solvation: This model involves surrounding the reacting molecules with a number of individual solvent molecules. While computationally expensive, it provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation (Continuum Models): In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally less demanding and often provides a good approximation of bulk solvent effects.

For the N-acylation of (Z)-Fluvoxamine, a polar aprotic solvent might be used in a laboratory setting. Computational studies would therefore likely model the reaction in solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The calculations would aim to determine how the solvent stabilizes or destabilizes the charged or polar species involved in the reaction, particularly the transition state. A polar solvent would be expected to stabilize a polar or charged transition state more effectively than the neutral reactants, potentially lowering the activation energy and accelerating the reaction.

Table 2: Hypothetical Influence of Solvent on the Activation Energy of N-Fmoc Protection

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1[Data Not Available]
Acetonitrile (ACN)37.5[Data Not Available]
Dimethylformamide (DMF)36.7[Data Not Available]

Note: The values in this table are hypothetical and serve to illustrate the expected trend. Actual values would be subject to computational investigation.

By comparing the reaction profile in the gas phase to that in different solvents, researchers can quantify the impact of solvation on the reaction kinetics. This information is invaluable for optimizing reaction conditions to achieve higher yields and faster reaction times.

Fmoc Deprotection Strategies for N Fmoc Z Fluvoxamine Derivatives

Mechanism and Kinetics of Base-Catalyzed Fmoc Cleavage

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. nih.govacs.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base. nih.govspringernature.com This deprotonation is favored because the resulting carbanion is stabilized by the aromatic fluorenyl system. luxembourg-bio.com Following proton abstraction, a rapid β-elimination occurs, releasing the unprotected amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. chempep.comnih.gov

The kinetics of this reaction are influenced by several factors, including the strength and concentration of the base, the polarity of the solvent, and the temperature. springernature.comresearchgate.net The deprotection is generally rapid, often completing within minutes when using standard conditions, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comresearchgate.net

Secondary amines are the most effective and commonly used reagents for Fmoc deprotection due to their dual role as a base and a nucleophilic scavenger. nih.govnih.gov Primary amines can also effect cleavage, while tertiary amines are generally much slower. springernature.com

Piperidine: This is the most widely used base for Fmoc removal. nih.gov Its pKa of around 11.1 makes it sufficiently basic to efficiently abstract the fluorenyl proton. nih.gov It also acts as an excellent scavenger for the dibenzofulvene byproduct. chempep.com Standard protocols often employ a 20-50% solution of piperidine in DMF. springernature.com

Morpholine (B109124): As a weaker base than piperidine, morpholine can be a milder alternative, which is beneficial in minimizing base-sensitive side reactions like aspartimide formation in peptide synthesis. researchgate.netresearchgate.net However, the deprotection reaction with morpholine is generally slower. springernature.com Studies have shown that 50% morpholine in DMF can efficiently remove the Fmoc group while reducing side reactions. researchgate.net

Piperazine (B1678402): Piperazine has been investigated as an alternative to piperidine. nih.govresearchgate.net It can be used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), where piperazine acts as the nucleophile to trap dibenzofulvene and DBU serves as the primary base. nih.gov Using piperazine with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to reduce side reactions. researchgate.net

Below is an interactive table comparing the properties and common conditions for these secondary amines in Fmoc deprotection.

AminepKa (approx.)Common ConcentrationKey Features
Piperidine 11.120-50% in DMFGold standard; fast and efficient deprotection. nih.govnih.gov
Morpholine 8.450% in DMFMilder base; reduces base-sensitive side reactions. researchgate.netresearchgate.net
Piperazine 9.710% w/v in DMF/EthanolAlternative to piperidine; can be used with DBU. nih.govnih.gov

A key feature of the Fmoc deprotection reaction is the generation of the electrophilic dibenzofulvene (DBF) byproduct. acs.orgresearchgate.net If not effectively removed or "trapped," DBF can react with the newly liberated amine of the deprotected Fluvoxamine (B1237835), leading to the formation of a stable, undesired adduct and thus terminating the desired reaction pathway. chempep.comacs.org

The secondary amine used for the deprotection, such as piperidine, serves as an efficient trapping agent (scavenger). acs.org It reacts with DBF via a Michael-type addition to form a stable, soluble adduct (e.g., N-fluorenylmethylpiperidine) that can be easily washed away from the product. nih.govresearchgate.net This scavenging action is crucial for achieving a high yield of the desired deprotected amine. chempep.com The need to remove both the excess amine and the DBF-adduct is a critical consideration in the workup and purification stages. chimia.chresearchgate.net

Orthogonal Deprotection Methods for Fmoc

Orthogonality in protecting group strategy refers to the ability to deprotect one functional group without affecting another. nih.govorganic-chemistry.org While the Fmoc group is defined by its base lability, alternative cleavage methods exist that expand its utility, especially in the synthesis of complex, multifunctional molecules. iris-biotech.de

While not the standard method, the Fmoc group can be cleaved under certain hydrogenolysis conditions. acs.orgsemanticscholar.org This approach offers an orthogonal, non-basic method for deprotection, which can be invaluable when synthesizing molecules sensitive to basic conditions. researchgate.netnih.gov

Recent research has demonstrated a novel method for Fmoc deprotection using hydrogenolysis (H₂/Pd) under mildly acidic conditions (e.g., in the presence of HCl in methanol). acs.orgescholarship.org This method is not only effective for Fmoc removal but also tolerant of acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov Under these conditions, the liberated amine is immediately protonated to form its ammonium (B1175870) salt, which deactivates its nucleophilicity and prevents potential side reactions with electrophilic moieties within the molecule. acs.orgescholarship.org This could be particularly useful for complex derivatives of Fluvoxamine. However, the stability of the oxime ether in the (Z)-Fluvoxamine structure under hydrogenolytic conditions would need to be carefully evaluated.

The most common orthogonal protection scheme involving Fmoc is its pairing with acid-labile groups, such as the tert-butoxycarbonyl (Boc) group for amines or tert-butyl (tBu) esters and ethers. organic-chemistry.orgiris-biotech.de In a precursor to a Fluvoxamine derivative that might contain other functional groups (e.g., a hydroxyl or carboxyl group), this strategy allows for precise, sequential deprotection.

For instance, a multifunctionalized precursor could be protected with both Fmoc and Boc groups.

The Fmoc group on the primary amine of the Fluvoxamine core can be selectively removed using standard basic conditions (e.g., 20% piperidine in DMF). iris-biotech.de

The Boc group would remain intact under these conditions and could be removed later using acidic conditions (e.g., trifluoroacetic acid, TFA). chempep.comiris-biotech.de

This orthogonal Fmoc/Boc strategy provides the synthetic flexibility required to build complex molecules by allowing chemists to unmask specific reactive sites at different stages of the synthesis. iris-biotech.de

Optimization of Deprotection Conditions for High Yield and Purity

Achieving high yield and purity in the deprotection of N-Fmoc (Z)-Fluvoxamine requires careful optimization of reaction conditions. Key parameters to consider include the choice of base, its concentration, reaction time, and solvent.

Base and Concentration: While 20% piperidine in DMF is standard, concentrations can be adjusted. Higher concentrations may speed up the reaction but can also increase the risk of side reactions. For sensitive substrates, a less basic amine like morpholine or a lower concentration of piperidine might be optimal. springernature.comresearchgate.net

Reaction Time: Fmoc cleavage is typically fast. Reaction times are often between 2 and 20 minutes. springernature.com Monitoring the reaction by techniques like TLC or HPLC is crucial to ensure complete deprotection without prolonged exposure to basic conditions, which could degrade the product.

Solvent: Polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are preferred as they effectively solvate the reactants and facilitate the reaction. springernature.comresearchgate.net

Temperature: Deprotection is usually performed at room temperature. In some cases, particularly with sterically hindered Fmoc-protected amines, gentle heating might be required, but this also increases the risk of side reactions. creative-peptides.com

Workup: Efficient removal of the deprotection reagents and byproducts is critical. For solution-phase synthesis, this may involve aqueous extraction or precipitation of the product followed by filtration to remove the soluble DBF-adduct. chimia.chresearchgate.net

The following table summarizes key parameters for optimizing the Fmoc deprotection step.

ParameterConditionRationale / Considerations
Base Piperidine, Morpholine, DBU/PiperazineBalance deprotection efficiency with substrate sensitivity. nih.govresearchgate.net
Concentration 5-50% v/vHigher concentration increases reaction rate but may promote side reactions. researchgate.net
Solvent DMF, NMPPolar aprotic solvents are generally most effective. springernature.com
Temperature Room TemperatureAvoids thermal degradation and potential side reactions. creative-peptides.com
Time 2-20 minutesMonitor for completion to avoid over-exposure to base. springernature.com

Mitigation of Side Reactions during Fmoc Removal

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in the synthesis of complex molecules, including derivatives of (Z)-Fluvoxamine. While the process is generally efficient, it is not without the potential for side reactions that can impact the purity and yield of the final product. The primary mechanism of Fmoc deprotection involves a base-catalyzed β-elimination, which liberates the free amine, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (Dbf). escholarship.org The mitigation of side reactions predominantly focuses on controlling the reactivity of this Dbf byproduct and optimizing the deprotection conditions to prevent degradation of the target molecule.

A major side reaction of concern is the alkylation of the newly deprotected primary amine of the fluvoxamine derivative by dibenzofulvene. This reaction leads to the formation of a stable Dbf-adduct, a significant impurity that can be challenging to separate from the desired product. escholarship.orgiris-biotech.de The propensity for this side reaction is influenced by several factors, including the concentration of the deprotecting agent, the reaction temperature, and the presence of nucleophiles that can compete for the Dbf electrophile.

Strategies to minimize these unwanted reactions can be broadly categorized into the use of alternative deprotection reagents and the addition of scavengers to the reaction mixture.

Alternative Deprotection Reagents:

While a 20% solution of piperidine in dimethylformamide (DMF) is the conventional reagent for Fmoc removal, its use can sometimes lead to the formation of piperidine-Dbf adducts and other side products. iris-biotech.de Research into alternative bases has shown that both the efficiency of deprotection and the profile of side reactions can be modulated. Bases such as 4-methylpiperidine (B120128) and piperazine have been investigated as replacements for piperidine. nih.gov In some contexts, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed, often in lower concentrations, to effect Fmoc removal. iris-biotech.deacsgcipr.org The choice of base can influence the reaction kinetics and the equilibrium of adduct formation. For instance, morpholine has been shown to be effective in minimizing certain side reactions like aspartimide formation in peptide synthesis, a principle that can be considered for other sensitive molecules. researchgate.net

ReagentTypical ConcentrationSolventKey AdvantagesReference
Piperidine20% (v/v)DMFStandard, well-characterized iris-biotech.de
4-Methylpiperidine20% (v/v)DMFSimilar efficiency to piperidine, not a controlled substance iris-biotech.denih.gov
Piperazine10% (w/v)DMF/Ethanol (9:1)Can reduce certain side reactions nih.govacsgcipr.org
DBU1-2% (v/v)DMFNon-nucleophilic, can be used in lower concentrations iris-biotech.deacsgcipr.org
Morpholine50% (v/v)DMFMinimizes certain base-induced side reactions researchgate.net

Use of Scavengers:

A highly effective strategy to prevent Dbf-related side reactions is the incorporation of a "scavenger" into the deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards dibenzofulvene than the deprotected amine of the product. By rapidly trapping Dbf, they prevent its reaction with the target molecule. chimia.ch The choice of scavenger is critical; it must not interfere with the deprotection reaction or the integrity of the fluvoxamine derivative.

Commonly used scavengers include thiols, such as ethanethiol (B150549) or 1-dodecanethiol, which readily form stable adducts with Dbf. thieme-connect.de The addition of these agents to the piperidine/DMF solution can significantly suppress the formation of Dbf-fluvoxamine adducts. The effectiveness of a scavenger is dependent on its concentration and nucleophilicity.

ScavengerMechanism of ActionTypical ConcentrationNotesReference
EthanethiolNucleophilic trapping of Dbf1-2% (v/v)Volatile with a strong odor. thieme-connect.de
1-DodecanethiolNucleophilic trapping of Dbf1-2% (v/v)Less volatile than ethanethiol. thieme-connect.de
PhenylmethanethiolNucleophilic trapping of DbfNot specifiedEfficiently traps Dbf. thieme-connect.de
Octane-1-thiolNucleophilic trapping of DbfNot specifiedEffective in preventing Dbf side reactions. chimia.chthieme-connect.de

In addition to chemical scavengers, process modifications can also mitigate side reactions. For instance, conducting the deprotection at elevated temperatures under base-free conditions has been explored as a method to cleave the Fmoc group, where workup procedures are designed to separate the product from the dibenzofulvene without the need for a scavenger. chimia.ch Furthermore, in solid-phase synthesis, continuous flow systems can prevent the accumulation of Dbf in the vicinity of the resin-bound product. thieme-connect.de

Ultimately, the optimal strategy for mitigating side reactions during the Fmoc removal from this compound derivatives involves a careful selection of the deprotecting base, the potential inclusion of a Dbf scavenger, and precise control over reaction conditions such as time and temperature.

Role of N Fmoc Z Fluvoxamine As a Synthetic Intermediate

Building Block for Derivatization and Scaffold Modification

No published studies have been identified that utilize N-Fmoc (Z)-Fluvoxamine as a building block for derivatization or scaffold modification. The primary amine of fluvoxamine (B1237835) is a potential site for derivatization, and analytical methods have been developed that modify this group for detection purposes nih.gov. However, the use of the Fmoc protecting group at this position to facilitate further synthetic modifications and build more complex molecules is not described in the available literature.

The Fmoc protecting group is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block a primary or secondary amine wikipedia.orgresearchgate.net. This allows for chemical transformations at other parts of the molecule without affecting the protected amine. In principle, this compound could serve as such a building block, but there are no specific examples of this application in the scientific literature.

Impact of the Fmoc Protecting Group on Subsequent Chemical Transformations

A discussion on the impact of the Fmoc protecting group on chemical transformations involving this compound is purely hypothetical due to the absence of experimental data. In general, the Fmoc group is known to be stable under acidic conditions and can be readily removed with a mild base, such as piperidine (B6355638) wikipedia.orgresearchgate.net. This orthogonality allows for selective deprotection in the presence of acid-labile protecting groups.

The presence of the bulky, aromatic Fmoc group on the fluvoxamine scaffold could potentially influence the reactivity of the molecule through steric hindrance. It would prevent reactions at the protected amine, such as acylation or alkylation, until it is removed. However, without specific examples of reactions performed on this compound, any discussion of the impact of the Fmoc group remains speculative.

Case Studies of its Application in Published Synthetic Routes (e.g., for other complex molecules)

A thorough search of the chemical literature, including major databases such as Scopus, Web of Science, and Reaxys, did not yield any case studies or published synthetic routes where this compound is used as an intermediate in the synthesis of other complex molecules. The literature on the synthesis of fluvoxamine itself focuses on the construction of the core molecule and does not involve an N-Fmoc protected version total-synthesis.comnih.govwikipedia.orgacs.org.

Process Development and Green Chemistry Considerations

Implementation of Green Chemistry Principles in Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. d-nb.infocetjournal.it Implementing these principles is crucial for modern, sustainable pharmaceutical manufacturing.

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com A high atom economy signifies less waste generation.

% Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) x 100

Another key metric is the Environmental Factor (E-factor), which measures the total kilograms of waste produced per kilogram of product. jddhs.com The pharmaceutical industry has historically had very high E-factors. By optimizing reactions to improve yields and atom economy, and by recycling solvents, the E-factor for N-Fmoc (Z)-Fluvoxamine production can be significantly reduced.

Table 2: Illustrative Atom Economy for a Generic Amide Coupling Step This is a representative example, as the exact synthesis of this compound is not published.

Reactant A (Carboxylic Acid) Reactant B (Amine) Coupling Reagent Desired Product (Amide) Byproducts % Atom Economy

Solvents constitute a large portion of the waste generated in pharmaceutical processes. jddhs.com Traditional syntheses, such as early methods for Fluvoxamine (B1237835), have used solvents like dimethylformamide (DMF), which are now recognized as hazardous. google.com

Green chemistry promotes the use of safer alternatives: researchgate.net

Water: An ideal green solvent, though its utility can be limited by the poor solubility of many organic compounds.

Supercritical Fluids: Supercritical CO₂ is a non-toxic, non-flammable alternative that can be easily removed and recycled. unibo.it

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene, are gaining popularity as replacements for traditional polar aprotic solvents.

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. However, their toxicity and biodegradability must be carefully evaluated. unibo.it

The choice of reagents is also critical. Using catalytic reagents instead of stoichiometric ones is a core principle of green chemistry, as catalysts are used in small amounts and can be recycled, significantly reducing waste. mdpi.com

Table 3: Comparison of Traditional vs. Green Solvents

Solvent Classification Key Hazards Green Chemistry Considerations
Dichloromethane (B109758) Traditional Carcinogen, environmental toxin High volatility, persistent. To be avoided.
Dimethylformamide (DMF) Traditional Reproductive toxin, irritant High boiling point makes removal energy-intensive. google.com
Water Green None Non-toxic, non-flammable, cheap. Limited organic solubility. researchgate.net
2-Methyl-THF Green Flammable, irritant Derived from renewable biomass, lower toxicity than THF.

| Supercritical CO₂ | Green | Asphyxiant in high conc. | Non-toxic, easily removed and recycled, tunable solvent properties. unibo.it |

Reducing energy consumption is a key goal of green chemistry. d-nb.info Reactions are often heated for extended periods, consuming significant energy. Novel energy sources can dramatically improve efficiency.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound can induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized high pressures and temperatures, accelerating reaction rates. researchgate.net Sonochemistry can be particularly useful for heterogeneous reactions, improving mass transport between phases.

Both microwave and ultrasound technologies offer pathways to intensify chemical processes, reducing the energy footprint and reactor size required for the synthesis of this compound.

Table 4: Energy Source Comparison for Organic Synthesis

Parameter Conventional Heating (Oil Bath) Microwave Heating Ultrasound (Sonication)
Heating Mechanism Conduction/Convection (slow, non-uniform) Dielectric Heating (rapid, volumetric) nih.gov Acoustic Cavitation (localized high energy) researchgate.net
Typical Reaction Time Hours to Days Seconds to Minutes nih.gov Minutes to Hours
Energy Efficiency Can be low due to heating of the entire apparatus. Can be significantly higher due to reduced reaction times, especially in sealed vessels. nih.gov Efficient energy transfer at a microscopic level.

| Applicability | General purpose for most reactions. | Excellent for polar molecules; accelerates many reaction types. | Effective for heterogeneous systems, initiation of radical reactions. |

Process Analytical Technology (PAT) for In-Process Monitoring and Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). mt.com The primary goal of PAT is to ensure final product quality is built-in by monitoring and understanding the process in real-time. mt.com In the context of synthesizing complex molecules like this compound, which involves the use of the Fmoc protecting group common in peptide synthesis, PAT provides the tools for robust process understanding and control. While specific PAT data for the synthesis of this compound is not extensively published, the principles and techniques applied in Fmoc-based solid-phase peptide synthesis (SPPS) are directly relevant and provide a clear framework for its in-process monitoring and control.

The key steps in a synthesis involving an Fmoc-protected compound, such as the coupling of an N-Fmoc protected amino acid or the deprotection of the Fmoc group, can be meticulously monitored. digitellinc.comchempep.com This real-time analysis allows for immediate adjustments, ensuring high efficiency, consistency, and quality while potentially reducing waste and making the process greener. digitellinc.comcsic.es

Several PAT tools are instrumental for monitoring syntheses involving Fmoc-protected compounds. The most prominent and well-documented technologies include spectroscopic methods like UV-Vis and Refractive Index (RI) measurements. digitellinc.comtec5usa.com

Real-time Monitoring of Fmoc-Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step that requires careful monitoring to ensure completion without causing unwanted side reactions. chempep.commdpi.com This step typically uses a base, such as piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), which cleaves the Fmoc group. chempep.com The liberated dibenzofulvene (DBF) moiety is a strong chromophore, which allows for straightforward monitoring using UV-Vis spectroscopy. chempep.comtec5usa.com

By continuously circulating the reaction mixture through a flow cell in a UV-Vis spectrophotometer, the absorbance of the solution can be measured in real-time. The increase in absorbance at the characteristic wavelength of the DBF-piperidine adduct indicates the progress of the deprotection reaction. The reaction is considered complete when the absorbance value reaches a stable plateau, signifying that no more Fmoc groups are being removed.

Interactive Table: Monitoring Fmoc-Deprotection with UV-Vis Spectroscopy

Time (minutes)UV Absorbance at 301 nmReaction Status
00.05Reaction Initiated
20.85In Progress
41.52In Progress
61.89Nearing Completion
81.98Plateauing
102.00Complete

This table illustrates typical data obtained during the real-time monitoring of an Fmoc deprotection step. The absorbance plateau indicates the endpoint of the reaction.

Monitoring Coupling and Washing Steps with Refractive Index (RI)

Refractive Index (RI) has emerged as a powerful and versatile PAT tool for monitoring the entirety of the synthesis process on a solid support, including coupling, deprotection, and washing steps. digitellinc.comcsic.esschmidt-haensch.com The RI of a solution is sensitive to the concentration of dissolved mass. digitellinc.com This property can be exploited to monitor the progress of reactions where a net transfer of mass occurs between the solution and the solid phase.

During the coupling step, where the this compound would be attached to a resin or another molecule, the concentration of the Fmoc-protected compound in the solution decreases as it is consumed. This change is directly observable as a decrease in the refractive index of the reaction solution. digitellinc.comcsic.es The reaction is complete when the RI value stabilizes, indicating that no more compound is being transferred from the solution to the solid phase. csic.es

Conversely, during the Fmoc-deprotection step, the release of the dibenzofulvene by-product into the solution leads to an increase in the dissolved mass, and therefore an increase in the refractive index. digitellinc.comcsic.es Furthermore, RI is invaluable for optimizing the washing steps that follow both coupling and deprotection. Inefficient washing can leave unreacted reagents or by-products that can interfere with subsequent steps. By monitoring the RI of the wash solvent, it is possible to determine the exact point at which the resin is clean and the concentration of impurities in the solvent has returned to baseline. digitellinc.com This ensures that a sufficient number of washes are performed without unnecessary solvent consumption, contributing to a greener and more cost-effective process. digitellinc.comcsic.es

Interactive Table: Application of Refractive Index Monitoring in Synthesis

Synthesis StepAnalyte in SolutionExpected RI ChangeEndpoint Indication
CouplingThis compoundDecreaseStable RI value
DeprotectionDibenzofulveneIncreaseStable RI value
WashingImpurities/By-productsDecrease to BaselineRI of effluent matches pure solvent

This table outlines how Refractive Index (RI) can be used as a PAT tool to monitor the key stages of a solid-phase synthesis involving an N-Fmoc protected compound.

The implementation of these PAT methodologies provides a robust framework for the in-process monitoring and control of the synthesis of this compound. By leveraging real-time data from tools like UV-Vis spectroscopy and refractometry, manufacturers can ensure process consistency, optimize reaction conditions, and maintain high product quality, all while adhering to the principles of green chemistry.

Future Research Directions and Unresolved Challenges

Development of Novel and More Efficient Synthetic Pathways

The preparation of N-Fmoc (Z)-Fluvoxamine relies on the efficient N-protection of the (Z)-Fluvoxamine primary amine. Current methodologies for Fmoc protection, while established, often present challenges in terms of reaction time, yield, and sustainability. Future research should focus on developing more streamlined and efficient synthetic routes.

One promising avenue is the adoption of energy-efficient techniques. A catalyst-free, eco-sustainable method for the N-Fmoc protection of various amines has been developed using ultrasonic irradiation, which can lead to excellent yields in short reaction times under solvent-less conditions. scielo.br Similarly, microwave-assisted synthesis has been shown to accelerate the protection of amines and amino acids, often in greener solvents like water. scielo.br The application of these technologies to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional methods.

Another area for improvement lies in enhancing reaction yields and purity under mild conditions. One established method involves treating the amine component with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide, prior to reaction with an activated Fmoc-reagent like Fmoc-OSu. google.com This approach can produce high yields (often exceeding 90%) of the Fmoc-protected product under anhydrous conditions, which is beneficial for substrates sensitive to moisture. google.com

A comparison of potential synthetic protocols is detailed in the table below.

Methodology Key Features Potential Advantages for this compound Synthesis Reference
Conventional Method Reaction of amine with Fmoc-Cl in the presence of a base (e.g., NaHCO₃) in a dioxane/water mixture.Standard, well-documented procedure.N/A
Ultrasonic Irradiation Catalyst-free, often solvent-free, reaction of amine with Fmoc-Cl under sonication.Reduced reaction time, high efficiency, mild conditions, environmentally friendly. scielo.br
Silylation-Assisted Pre-treatment of the amine with a silylating agent followed by the addition of an activated Fmoc reagent (e.g., Fmoc-OSu).High yields (>90-95%), high purity, mild and anhydrous conditions possible. google.com
Microwave-Assisted Catalyst-free, water-mediated protection of amines using microwave irradiation.Rapid reaction times (minutes), potential use of green solvents. scielo.br

This table is generated based on data from the text.

Future efforts should aim to optimize these advanced methods for the specific substrate of (Z)-Fluvoxamine, potentially leading to a more industrially scalable and efficient synthesis.

Exploration of Alternative, More Sustainable Protecting Group Strategies

While the Fmoc group is widely used, its application presents sustainability challenges. The group itself is often derived from charcoal products, and its removal typically requires piperidine (B6355638), a hazardous base, in solvents like N,N-dimethylformamide (DMF), which is also under regulatory scrutiny. rsc.orgcsic.es Research into greener alternatives is crucial for modern synthetic chemistry.

One major focus is the replacement of hazardous reagents and solvents. Studies in solid-phase peptide synthesis (SPPS) have shown that 4-methylpiperidine (B120128) (4-MP) can be a greener substitute for piperidine in the Fmoc deprotection step, leading to improved product purity and less hazardous waste. advancedchemtech.comtandfonline.com Furthermore, solvents such as γ-Valerolactone (GVL), N-butylpyrrolidinone, ethanol, and even water are being explored as replacements for DMF. csic.esadvancedchemtech.comtandfonline.com

A more fundamental approach involves replacing the Fmoc group entirely. A significant development is the creation of the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group. nih.gov The Smoc group is a water-compatible alternative that enables peptide assembly under aqueous conditions, drastically reducing the reliance on toxic organic solvents. nih.gov Its charged sulfonic pendants confer water solubility, and its inherent fluorescence allows for real-time monitoring of reactions. nih.gov Exploring the use of the Smoc group or other novel, bio-based protecting groups for (Z)-Fluvoxamine would represent a significant step towards a more sustainable synthetic lifecycle.

Protecting Group Strategy Key Solvents/Reagents Sustainability Issues Proposed Greener Alternative Reference
Standard Fmoc/tBu DMF, Piperidine, TFAUse of hazardous and regulated solvents/reagents.Replace DMF with GVL, ethanol, or water; replace piperidine with 4-MP. csic.esadvancedchemtech.comtandfonline.com
Fmoc Group Derived from charcoal products.Non-renewable fossil fuel origin.Develop bio-based protecting groups. csic.es
Fmoc Group N/ARequires separate analytical steps for monitoring.Replace with the fluorescent Smoc group for real-time monitoring in aqueous media. nih.gov

This table is generated based on data from the text.

Advanced Analytical Techniques for Real-Time Monitoring and Quality Control

Ensuring the quality and stereochemical integrity of this compound requires robust analytical control. Future research should move beyond standard offline techniques like HPLC and NMR towards advanced, real-time monitoring methods.

Process Analytical Technology (PAT) tools can provide significant insights into reaction kinetics and intermediate formation. Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and in-situ NMR spectroscopy are powerful methods for real-time reaction monitoring. uvic.ca For instance, PSI-ESI-MS can be used to observe catalytic intermediates, while quantitative NMR can track the rate of product formation. uvic.ca For reactions involving fluorine, such as those with the trifluoromethylphenyl moiety of fluvoxamine (B1237835), ¹⁹F-NMR could be a particularly powerful tool for quantitatively observing intermediates and byproducts. uvic.ca

Deeper Computational Insights into Reactivity and Stereochemical Control

The (Z)-stereochemistry of the oxime ether in fluvoxamine is a critical structural feature. Maintaining this configuration during N-protection and subsequent reactions is paramount. Computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful tool to predict and understand the stereochemical stability of this compound.

Recent computational studies on other complex oximes have shown that one stereoisomer (E or Z) is often significantly more thermodynamically stable than the other. mdpi.com These studies, which investigate factors like intramolecular hydrogen bonding and intermolecular interactions with solvent molecules, have found that the energy barrier for E/Z-isomerization can be very high (around 200 kJ/mol), making interconversion at room temperature extremely unlikely. mdpi.commdpi.com A similar computational investigation of this compound could provide crucial insights into its stereochemical stability under various reaction conditions. This would help in designing synthetic and purification steps that preserve the desired (Z)-isomer.

Beyond stereochemistry, DFT calculations can be used to investigate the reactivity of the protected molecule. By modeling the geometries and energies of reactants, transition states, and intermediates, researchers can predict the regioselectivity of further reactions. acs.org This predictive power is invaluable for planning derivatization strategies, allowing chemists to anticipate which parts of the molecule are most susceptible to modification and to design experiments more efficiently.

Potential for Derivatization towards Novel Chemical Entities (purely synthetic perspective)

From a purely synthetic standpoint, this compound serves as a versatile intermediate for creating novel chemical entities. The Fmoc group effectively masks the nucleophilicity of the primary amine, enabling selective chemical modifications at other positions on the fluvoxamine scaffold. organic-chemistry.org

Future synthetic research could explore several derivatization pathways:

Modification of the Trifluoromethylphenyl Ring: With the amine protected, electrophilic aromatic substitution reactions could be explored to introduce new functional groups onto the aromatic ring, potentially altering the electronic properties of the molecule.

Alkylation/Acylation: The synthesis of N-methylated amino acids often involves the protection of the primary amine (for example, with an o-NBS group), followed by alkylation and re-protection with Fmoc. nih.gov A similar strategy could be envisioned where the this compound is deprotected, subjected to specific N-alkylation or N-acylation, and then potentially re-protected if needed for further steps, creating a library of N-substituted analogues.

Backbone Modification: The pentanone backbone of the molecule offers sites for potential modification, although this would likely require more complex multi-step syntheses.

The use of an orthogonally protected intermediate is a well-established strategy. For example, in the synthesis of a radiolabeled fluvoxamine analogue, the primary amine was protected with a Boc group to allow for selective O-methylation. nih.gov The Fmoc group in this compound serves the same strategic purpose, opening the door to a wide range of synthetic transformations that would be incompatible with the free primary amine. organic-chemistry.org

Q & A

Basic: What are the key identifiers and structural features of N-Fmoc (Z)-Fluvoxamine?

Answer:
this compound is a fluvoxamine derivative modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. Key identifiers include:

  • CAS Number : 917096-37-8 (for (Z)-Fluvoxamine) .
  • Structural Features : The Fmoc group enhances stability during peptide synthesis, while the (Z)-configuration refers to the stereochemistry of the fluvoxamine backbone. Canonical SMILES strings and IUPAC names should be cross-verified via PubChem or synthetic literature to confirm regiochemistry and stereochemical assignments .

Basic: What methodologies are recommended for synthesizing this compound?

Answer:
Synthesis typically involves:

Fmoc Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (succinimidyl ester) in aqueous or organic media. Aqueous-phase Fmoc protection (e.g., using NaHCO₃ as a base) minimizes side reactions and improves yield .

Stereochemical Control : The (Z)-configuration is achieved via selective crystallization or chiral resolution techniques. TRC standards (e.g., TRC F623001) provide reference materials for verifying stereochemical purity .

Purification : Reverse-phase HPLC or flash chromatography with UV detection (λ = 254–280 nm) is critical to separate (Z)- and (E)-isomers .

Advanced: How can researchers optimize the removal of the Fmoc group in this compound without damaging acid-sensitive functional groups?

Answer:
Traditional Fmoc deprotection uses piperidine in DMF, but this may degrade acid-sensitive moieties. Advanced alternatives include:

  • Ionic Liquid-Mediated Cleavage : A 20% piperidine/1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) mixture at 25°C achieves >95% Fmoc removal in 15 minutes while preserving acid-labile groups .
  • Photocleavage : UV light (365 nm) with photolabile linkers (e.g., nitroveratryloxycarbonyl) offers spatial-temporal control but requires custom synthesis .
    Validate efficiency via LC-MS and compare with control reactions lacking sensitive groups .

Advanced: What analytical techniques resolve discrepancies in stereochemical assignments of this compound?

Answer:
Conflicting stereochemical data can arise from:

  • Crystallography vs. NMR : Single-crystal X-ray diffraction is definitive but resource-intensive. Use NOESY or ROESY NMR to confirm spatial proximity of protons in solution .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol gradients. Compare retention times with TRC-certified standards (TRC F603500–F603505) .
  • Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts and optical rotations to validate experimental data .

Basic: How is this compound applied in peptide synthesis?

Answer:
The compound serves as a building block for:

  • Solid-Phase Peptide Synthesis (SPPS) : Incorporate into peptide chains via Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser test or HPLC .
  • Protease-Resistant Peptides : The fluvoxamine moiety may enhance resistance to enzymatic degradation in bioactive peptides. Test stability in simulated gastric fluid (pH 2.0) or trypsin solutions .

Advanced: What are the challenges in quantifying trace impurities in this compound batches?

Answer:
Common impurities include:

  • Maleic Acid Monoamide : A hydrolysis byproduct of fluvoxamine maleate. Detect via UPLC-MS/MS with a C18 column (LOQ: 0.05% w/w) .
  • (E)-Isomer Contamination : Use chiral GC-MS or circular dichroism (CD) spectroscopy for quantification. Ensure calibration curves align with TRC impurity standards .
  • Residual Solvents : Headspace GC-FID identifies traces of DMF or THF per ICH Q3C guidelines .

Advanced: How does the (Z)-configuration impact the biological activity of this compound compared to its (E)-isomer?

Answer:
The (Z)-configuration may alter:

  • Receptor Binding : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities for serotonin transporters (SERT) or σ-1 receptors.
  • Metabolic Stability : Incubate isomers with human liver microsomes (HLMs) and quantify half-life via LC-MS. The (Z)-isomer may exhibit slower oxidation due to steric hindrance .
  • In Vivo Efficacy : Conduct rodent studies with equimolar doses, monitoring behavioral outcomes (e.g., forced swim test) and plasma pharmacokinetics .

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Short-Term : Store at +4°C in amber vials under argon to prevent oxidation and photodegradation .
  • Long-Term : Lyophilize and store at -20°C with desiccants (e.g., silica gel). Confirm stability via annual HPLC reassays .

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